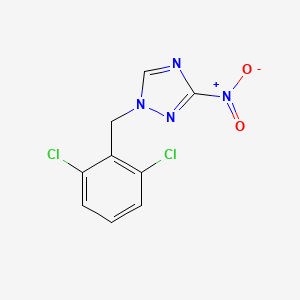

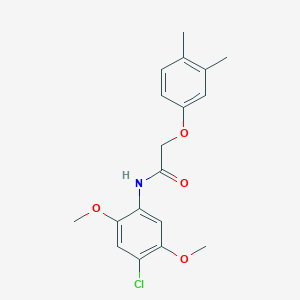

![molecular formula C21H29N3O B5541325 3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)

3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives often involves palladium-catalyzed intramolecular amination of C-H bonds, which is an efficient method for forming azetidine, pyrrolidine, and indoline compounds. This method is highlighted for its low catalyst loading, use of inexpensive reagents, and convenient operating conditions, making it a valuable approach for synthesizing complex indole derivatives (He et al., 2012).

Molecular Structure Analysis

Indole derivatives exhibit a variety of molecular structures, often determined by single crystal X-ray diffraction. For example, certain indole derivatives have been found to crystallize in specific space groups, with their molecules consisting of an enaminoketone group formed by a Fischer base bonded with benzoyl chloride derivatives. These molecules adopt specific conformations that are crucial for their reactivity and interactions (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives undergo a range of chemical reactions, including those leading to the formation of spiro compounds and interactions with electrophiles and nucleophiles. These reactions are critical for the functionalization of indole cores and the development of molecules with desired chemical properties. For instance, the reaction of indole derivatives with electrophiles can yield substituted indolium salts, which can then be hydrolyzed to produce substituted indolecarbaldehydes (Moriya et al., 1980).

科学的研究の応用

Neurochemical Modulation

One of the primary scientific applications of compounds structurally related to 3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole involves neurochemical modulation. Research on piperidinyl indole derivatives, such as RU 24969, demonstrates their potent activity as serotonin (5-HT) receptor agonists. These compounds have shown a dose-dependent reduction in 5-hydroxyindole acetic acid levels in rat brains, indicating a decrease in serotonin turnover. This suggests potential applications in the study of neurological disorders and the development of therapeutic agents targeting serotonin pathways (Euvrard & Boissier, 1980).

Antimicrobial Activity

Compounds with the indole scaffold, particularly those incorporating piperidine, morpholine, or piperazine moieties, have been identified as having broad antimicrobial properties. A study highlighted the synthesis of novel isatin-1,2,3-triazoles appended with such moieties, demonstrating significant antimicrobial screening results. These findings underscore the potential of these compounds in developing new antimicrobial agents (Aouad, 2017).

Drug Discovery and Synthesis

Indole derivatives, particularly those involving piperidine and azetidine groups, have been explored for their potential in drug discovery and synthesis. These compounds are valuable in synthesizing bioactive molecules, including those with anticancer, antifungal, and antiviral properties. For instance, the development of enantioselective methods for functionalizing the α-methylene C–H bonds of amines, including piperidines and azetidines, highlights the significance of these structural motifs in medicinal chemistry (Jain et al., 2016).

Corrosion Inhibition

Beyond pharmacological applications, 3-amino alkylated indoles, closely related structurally to the compound , have demonstrated utility as corrosion inhibitors for mild steel in acidic environments. These studies reveal the compound's potential industrial applications, providing a basis for developing new corrosion-resistant materials (Verma et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-13-9-14(2)19-18(10-13)16(4)20(22-19)21(25)23-11-17(12-23)24-8-6-5-7-15(24)3/h9-10,15,17,22H,5-8,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIDDJRPXVPRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2CN(C2)C(=O)C3=C(C4=CC(=CC(=C4N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

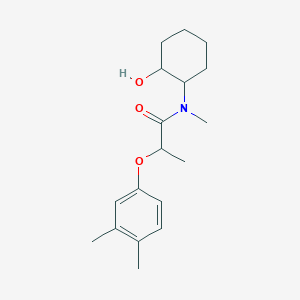

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

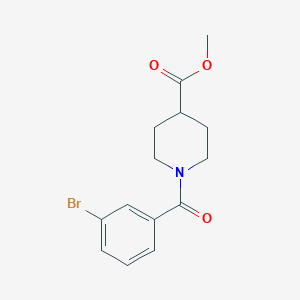

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

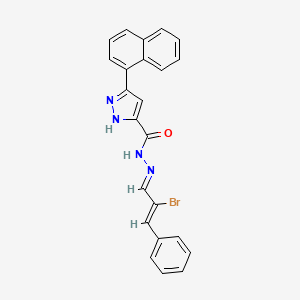

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)